5-Bromo-2-(1,1-difluoroethyl)pyrimidine

Organic Synthesis Cross-Coupling Medicinal Chemistry

Research and supply of 5-Bromo-2-(1,1-difluoroethyl)pyrimidine often faces challenges with regioisomeric purity and reliable scalability. This compound resolves these issues as a strategic halogenated heteroaromatic building block with a unique ortho-like arrangement of bromine and difluoroethyl substituents, ensuring specific cross-coupling outcomes not replicable by positional isomers. - Enables construction of metabolically stable kinase inhibitor libraries using the 1,1-difluoroethyl group as a bioisostere. - Provides a versatile C-5 bromine handle for Suzuki coupling or solid-phase synthesis, ideal for SAR studies and chemical biology probe development. - Serves as a key intermediate for fluorinated agrochemical libraries, optimizing target binding and bioavailability.

Molecular Formula C6H5BrF2N2
Molecular Weight 223.02 g/mol
CAS No. 1211530-92-5
Cat. No. B1445801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(1,1-difluoroethyl)pyrimidine
CAS1211530-92-5
Molecular FormulaC6H5BrF2N2
Molecular Weight223.02 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=N1)Br)(F)F
InChIInChI=1S/C6H5BrF2N2/c1-6(8,9)5-10-2-4(7)3-11-5/h2-3H,1H3
InChIKeyIDNBKRRQWMDWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(1,1-difluoroethyl)pyrimidine: Chemical Profile & Procurement


5-Bromo-2-(1,1-difluoroethyl)pyrimidine (CAS 1211530-92-5) is a halogenated heteroaromatic building block belonging to the pyrimidine class. Its core structure comprises a pyrimidine ring substituted with a bromine atom at the 5-position and a 1,1-difluoroethyl group at the 2-position . With a molecular formula of C₆H₅BrF₂N₂ and a molecular weight of 223.02 g/mol , this compound serves as a versatile intermediate in medicinal and agrochemical synthesis . The distinct ortho-like arrangement of the difluoroethyl and bromine substituents creates a unique reactivity profile not found in other positional isomers, making it a strategic starting point for the construction of fluorinated heterocyclic libraries [1].

5-Bromo-2-(1,1-difluoroethyl)pyrimidine: Why Generic Analogs Fail


Selecting a generic, seemingly similar pyrimidine analog like 5-bromo-2-(trifluoromethyl)pyrimidine (CAS 799557-86-1) or a positional isomer such as 5-bromo-4-(1,1-difluoroethyl)pyrimidine (CAS 1823642-95-0) is not a viable substitute due to fundamental differences in both electronic properties and downstream synthetic utility. The 1,1-difluoroethyl group imparts a unique balance of lipophilicity and metabolic stability distinct from the strongly electron-withdrawing trifluoromethyl group , while the 2-position placement of this group, adjacent to the bromine at the 5-position, dictates a specific regiochemical outcome in cross-coupling reactions that the 4-position isomer cannot replicate [1]. Consequently, any unvalidated substitution would derail established synthetic routes, alter the physicochemical properties of the final drug candidate, and invalidate structure-activity relationship (SAR) studies.

5-Bromo-2-(1,1-difluoroethyl)pyrimidine: Evidence vs. Closest Analogs


Orthogonal Reactivity for Sequential Functionalization

The compound possesses a unique substitution pattern on the pyrimidine ring: a bromine at the 5-position and a 1,1-difluoroethyl group at the 2-position. This specific arrangement is critical for enabling a clean, stepwise functionalization strategy. In contrast, a closely related analog, 5-Bromo-2-(trifluoromethyl)pyrimidine, features a highly electron-withdrawing trifluoromethyl group that deactivates the ring differently, potentially altering the order and yield of successive coupling reactions [1]. The 5-bromo-2-alkylpyrimidine motif has been explicitly demonstrated as a substrate for clean sequential Suzuki couplings at C-4, then C-6, then C-2, a synthetic sequence that would be impossible to replicate with positional isomers or analogs lacking this precise substitution pattern [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Metabolic Stability via 1,1-Difluoroethyl Bioisostere

The 1,1-difluoroethyl group is a recognized metabolically stable bioisostere for ethyl or methoxy groups. Direct comparative data from studies on structurally related triazolothienopyrimidines demonstrate that a compound incorporating a 1,1-difluoroethyl group (Compound 1c) exhibited improved microsomal stability when compared to the corresponding ethyl-substituted compound (Compound 1a) [1]. This improved stability is attributed to the blocking of metabolic soft spots, such as C-H hydroxylation on the ethyl group. While this exact compound was not the test subject, the class of molecules containing the 1,1-difluoroethyl group on a heteroaromatic ring consistently shows this advantage.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Enhanced Lipophilicity for ADME Optimization

The 1,1-difluoroethyl group imparts improved lipophilicity to downstream compounds, a critical factor in drug design for enhancing membrane permeability and optimizing absorption, distribution, metabolism, and excretion (ADME) properties . Compared to a non-fluorinated 2-ethylpyrimidine analog, the presence of the gem-difluoro group increases lipophilicity without the strong electron-withdrawing effects of a trifluoromethyl group, which can sometimes be detrimental to potency or cause undesirable off-target activity. This property is a class-level characteristic of the 1,1-difluoroethyl motif on heterocyclic scaffolds.

Medicinal Chemistry ADME Physicochemical Properties

Bromine Handle for High-Yielding Cross-Coupling

The presence of a bromine substituent at the 5-position allows for further functionalization of the pyrimidine core, most notably through Suzuki-Miyaura cross-coupling reactions [1]. While this is a general property of aryl bromides, it is the combination of this reactivity with the specific electronic environment created by the 2-difluoroethyl group that makes this compound valuable. Studies on the arylation of halogenated pyrimidines via Suzuki coupling have shown that the reaction outcome (mono-, di-, or tri-arylation) is highly dependent on the specific halogenation pattern and reaction conditions [2]. This compound provides a single, defined site for cross-coupling, enabling the controlled introduction of molecular complexity.

Organic Synthesis Cross-Coupling Building Blocks

5-Bromo-2-(1,1-difluoroethyl)pyrimidine: Key Applications


Metabolically Stable Kinase Inhibitor Synthesis

This compound is an ideal building block for the construction of novel kinase inhibitor libraries. The 1,1-difluoroethyl group is employed as a metabolically stable bioisostere to block metabolic hot spots on a pyrimidine core [1]. The C-5 bromine atom provides a versatile handle for introducing diverse aromatic or heteroaromatic fragments via Suzuki coupling [2], allowing medicinal chemists to rapidly explore SAR around the solvent-exposed region of the ATP-binding pocket while maintaining a favorable pharmacokinetic profile.

Functionalized Chemical Probe Development

The orthogonal reactivity of the 2-difluoroethyl-5-bromopyrimidine scaffold makes it a powerful tool for chemical biology. Researchers can use the C-5 bromine to attach the molecule to a solid support for solid-phase synthesis or to install an affinity tag (e.g., biotin) or a fluorescent reporter [2]. The difluoroethyl group can be used as a non-exchangeable NMR probe (via 19F NMR) to study target engagement in complex biological environments, a feature not available with non-fluorinated ethyl analogs [1].

Fluorinated Fungicide & Herbicide Synthesis

Fluorinated heterocycles are a mainstay in modern agrochemical discovery due to their enhanced metabolic stability and bioavailability in plants and soil. The 1,1-difluoroethyl group on a pyrimidine core provides these benefits [1], while the bromine atom enables the introduction of various lipophilic groups to optimize target binding and cuticular penetration. This compound serves as a key intermediate for generating libraries of fluorinated pyrimidines for screening against agricultural pests and pathogens [3].

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